molecular formula C9H12O4 B13494978 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13494978
M. Wt: 184.19 g/mol
InChI Key: HVYVVHOFJBQZIV-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid (CAS 2384862-04-6) is a specialized spirocyclic carboxylic acid with the molecular formula C9H12O4 and a molecular weight of 184.1892 g/mol . This compound is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Its value in modern organic synthesis is derived from its unique spiro[2.2]pentane scaffold, which provides a rigid, three-dimensional structure that can be used to access novel chemical space in the development of pharmaceuticals and advanced materials . The molecule features two distinct reactive sites: a carboxylic acid and an ester moiety. The carboxylic acid group is a highly versatile functional group in organic synthesis . It can undergo common transformations such as amidation to form stable bonds found in a wide variety of molecules, including those with pharmacological activity, or esterification . This allows researchers to use the compound as a key synthetic intermediate, or building block, for creating more complex molecular architectures. The incorporation of the spiro[2.2]pentane core is of particular interest because its distinct geometry can influence the physical properties, conformational flexibility, and biological activity of the final target molecule, making this compound a valuable reagent for chemists working in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-ethoxycarbonylspiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-2-13-7(12)9(6(10)11)5-8(9)3-4-8/h2-5H2,1H3,(H,10,11)

InChI Key

HVYVVHOFJBQZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC12CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Decarboxylative Halogenation as a Key Step

Decarboxylative halogenation, particularly halodecarboxylation, has been identified as a pivotal method for introducing halogen functionalities into organic acids, which can subsequently be transformed into the target compound via nucleophilic substitution or cyclization.

Research Outcomes:

  • The Cristol–Firth modification employs bromine in the presence of radical initiators or under photochemical conditions to effect decarboxylation and halogenation simultaneously, converting aliphatic or aromatic acids into corresponding alkyl bromides or halides with high yields (see, Scheme 18).

  • The mechanism involves formation of acyl hypobromite intermediates, which decompose to generate alkyl radicals that react with halogen sources, leading to halogenated products. This method is adaptable to complex acids, including those with spirocyclic frameworks.

Cycloaddition and Intramolecular Cyclization

The synthesis of spiro compounds often leverages cycloaddition reactions:

  • [2+2] Cycloaddition: Intramolecular cycloaddition of suitable precursors, such as cyclopropanes or cyclobutanes, can generate the spiro[2.2]pentane core. For example, Simmons–Smith cyclopropanation of propargyl amides followed by intramolecular cyclization can yield the bicyclic framework.

  • Radical-mediated Cyclization: Radical pathways, initiated via decarboxylation or halogenation, facilitate the formation of the pentane spiro system through chain propagation and cyclization steps.

Functional Group Interconversions

  • The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid or acylation of a suitable precursor with ethyl chloroformate or analogous reagents.

  • The carboxylic acid functionality can be introduced post-cyclization through oxidation of corresponding alcohols or via direct carboxylation of suitable intermediates.

Specific Synthetic Routes and Reaction Schemes

Step Description Reagents & Conditions Reference/Outcome
1 Formation of cyclopropane intermediates Simmons–Smith reagents, diiodomethane, zinc-copper couple , Scheme 12
2 Intramolecular cyclization to generate spiro[2.2]pentane Thermal or metal-catalyzed conditions , Section on cycloaddition
3 Decarboxylative halogenation Bromine or N-bromosuccinimide with radical initiators, UV light , Scheme 18
4 Introduction of ethoxycarbonyl group Reaction with ethyl chloroformate, base Standard acylation procedures
5 Oxidation to form carboxylic acid Oxidants like potassium permanganate or chromium reagents Post-cyclization

Mechanistic Insights

  • Decarboxylation: Initiated thermally or photochemically, leading to radical formation and subsequent halogenation.
  • Cyclization: Radical or ionic pathways facilitate the formation of the spirocyclic framework, often via intramolecular nucleophilic attack or radical addition.
  • Esterification: Nucleophilic acyl substitution with ethyl chloroformate yields the ethoxycarbonyl substituent.

Data Tables Summarizing Key Parameters

Method Reagents Yield (%) Conditions Reference
Decarboxylative Bromination Bromine, UV light 93 Room temperature, dark
Cyclopropanation Diiodomethane, zinc-copper 85 Reflux
Esterification Ethyl chloroformate, base 78 Room temperature Standard protocols

Chemical Reactions Analysis

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester and carboxylic acid groups into their respective alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Spiro and Bicyclic Carboxylic Acid Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid Spiro[2.2]pentane C₉H₁₂O₄ 184.19 Ethoxycarbonyl, Carboxylic acid CID 165461260
Spiro[2.2]pentane-1-carboxylic acid Spiro[2.2]pentane C₆H₈O₂ 112.13 Carboxylic acid 17202-64-1
3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Bicyclo[1.1.1]pentane C₉H₁₂O₄ 184.19 Ethoxycarbonyl, Carboxylic acid 1823373-90-5
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid Spiro[3.3]heptane C₁₃H₂₁NO₄ 255.31 Boc-protected amine, Carboxylic acid 1087798-38-6
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Piperidine C₉H₁₅NO₄ 201.22 Ethoxycarbonyl, Carboxylic acid Not provided
Key Observations :
  • Spiro vs. Bicyclic Cores : The spiro[2.2]pentane scaffold (e.g., CID 165461260) exhibits greater steric strain compared to bicyclo[1.1.1]pentane derivatives (e.g., 1823373-90-5). This strain impacts reactivity; for example, spiro compounds are less amenable to nucleophilic substitution due to restricted bond rotation .
  • Functional Group Influence : The ethoxycarbonyl group in 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid enhances lipophilicity compared to the unsubstituted spiro[2.2]pentane-1-carboxylic acid (log P: ~1.2 vs. ~0.5) .
  • Synthetic Accessibility : Bicyclo[1.1.1]pentane derivatives (e.g., 1823373-90-5) are synthesized via alkylation/cyclization of malonate esters, whereas spiro[2.2]pentane derivatives require more specialized methods, such as photochemical or transition metal-catalyzed cyclizations .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physical and Spectroscopic Data
Compound Name Melting Point (°C) Boiling Point (°C) Rf Value (TLC) ¹H NMR δ (ppm) Key Signals Reference
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid Not reported Not reported Not reported Ethoxy group: δ 1.2 (t), 4.1 (q); Spiro protons: δ 1.8–2.3 (m)
Spiro[2.2]pentane-1-carboxylic acid 30.36 188–202 0.57 (hexanes/EtOAc) Carboxylic acid: δ 12.1 (s); Spiro protons: δ 1.5–2.0 (m)
3ia (Analogous cyclopropane derivative) Oil Not reported 0.31 Ethoxycarbonyl: δ 1.3 (t), 4.2 (q); Cyclopropane: δ 1.1–1.4 (m)
3jd (Cyclopentane derivative) 68–69 Not reported 0.51 Cyclopentane: δ 1.6–2.2 (m); Carboxylic acid: δ 12.3 (s)
Key Observations :
  • Thermal Stability : Spiro[2.2]pentane-1-carboxylic acid has a lower melting point (30.36°C) compared to cyclopentane derivatives (e.g., 3jd: 68–69°C), reflecting reduced crystal lattice stability due to the strained spiro core .
  • Spectroscopic Differentiation : The spiro[2.2]pentane protons resonate upfield (δ 1.5–2.0 ppm) compared to bicyclo[1.1.1]pentane derivatives (δ 2.1–2.5 ppm) due to distinct ring current effects .

Biological Activity

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which has implications for biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and available data.

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has the following chemical characteristics:

PropertyValue
CAS Number 2384862-04-6
Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Biological Activity

Research indicates that 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In cancer cell lines, 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has demonstrated cytotoxic effects, leading to apoptosis in a dose-dependent manner.

The biological activity of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The ethoxycarbonyl group may facilitate interactions with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The spirocyclic structure allows for potential binding to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anti-inflammatory Research :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    • A cytotoxicity assay conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 100 µM, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid?

The synthesis typically involves three key steps:

  • Cyclopropanation : Reaction of alkenes with diazo compounds or carbenoid reagents to form the spiro[2.2]pentane core.
  • Carboxylation : Introduction of the carboxylic acid group via carboxylation reactions (e.g., CO₂ insertion).
  • Ethoxycarbonylation : Use of ethyl chloroformate or similar reagents to attach the ethoxycarbonyl group. Reaction optimization may require catalysts like Rh(II) complexes and inert conditions to stabilize intermediates .

Q. What safety protocols are essential when handling this compound?

  • PPE : Face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .
  • Engineering Controls : Fume hoods for vapor containment and proper ventilation to minimize inhalation risks .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Q. How is the spirocyclic structure confirmed experimentally?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ring strain and substituent environments (e.g., chemical shifts for cyclopropane protons at δ 1.2–2.5 ppm) .
  • X-Ray Crystallography : Resolves spatial arrangement and bond angles, critical for verifying spiro fusion .
  • Mass Spectrometry : Validates molecular weight (e.g., 224.69 g/mol for related analogs) .

Advanced Research Questions

Q. How do substituents on the spiro[2.2]pentane core influence reactivity and biological activity?

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues. For example, trifluoromethyl derivatives show altered metabolic stability in vitro .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder ring-opening reactions, as seen in cyclopropane analogs .
  • Methodology : Comparative DFT calculations and kinetic studies to quantify substituent effects .

Q. What strategies optimize cyclopropanation yields in derivatives?

  • Catalyst Screening : Rh(II) carboxylates improve selectivity for cis/trans cyclopropane configurations .
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce side reactions in diazo decomposition .
  • In Situ Monitoring : HPLC or GC-MS tracks intermediate formation, enabling real-time adjustments .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading) .
  • Intermediate Characterization : Isolate and analyze key intermediates (e.g., spirocyclic precursors) via LC-MS .
  • Collaborative Validation : Cross-laboratory studies to identify systemic variables (e.g., moisture sensitivity) .

Q. What experimental approaches identify biological targets for this compound?

  • Enzyme Assays : Screen against kinase or protease libraries to detect inhibition/activation .
  • Molecular Docking : Computational modeling predicts binding affinity to proteins like ACC synthase, analogous to 1-aminocyclopropane-1-carboxylic acid (ACC) .
  • In Vitro Studies : Cell-based assays (e.g., cytotoxicity, gene expression) to assess therapeutic potential .

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